molecular formula C10H6F3NO3 B3046798 Methyl 3-cyano-5-(trifluoromethoxy)benzoate CAS No. 1306763-54-1

Methyl 3-cyano-5-(trifluoromethoxy)benzoate

Cat. No. B3046798
CAS RN: 1306763-54-1
M. Wt: 245.15
InChI Key: VZIVNYYTGNAFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 1306763-54-1 . It has a molecular weight of 245.16 . The IUPAC name for this compound is methyl 3-cyano-5-(trifluoromethoxy)benzoate .


Molecular Structure Analysis

The InChI code for Methyl 3-cyano-5-(trifluoromethoxy)benzoate is 1S/C10H6F3NO3/c1-16-9(15)7-2-6(5-14)3-8(4-7)17-10(11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Radical Addition and Introduction of Acyl Units

Methyl 3-cyano-5-(trifluoromethoxy)benzoate and its derivatives have been explored for their potential in radical addition reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an effective one-carbon radical equivalent, useful for the introduction of acyl units via xanthate transfer radical addition to olefins. This methodology allows for further elaboration of the resulting adducts, demonstrating the compound's utility in synthetic organic chemistry (Bagal, de Greef, & Zard, 2006).

Synthesis of Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds, which often exhibit desirable pharmacological and biological properties, remains challenging. A protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), highlighting the practical application of these compounds in the development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Photophysical Properties and Luminescence

The photophysical properties of derivatives of methyl 3-cyano-5-(trifluoromethoxy)benzoate have been investigated, showing unique luminescence characteristics. Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its analogs demonstrate enhanced quantum yields and distinct solvatochromic effects, contributing to the understanding of excited-state proton transfer and luminescence mechanisms (Kim et al., 2021).

Liquid-Crystalline and Supramolecular Structures

Research into the self-organization of liquid-crystalline and crystalline supramolecular architectures has utilized derivatives of methyl 3-cyano-5-(trifluoromethoxy)benzoate. These studies have led to the development of novel thermotropic cubic liquid-crystalline phases and the determination of molecular shapes through X-ray analysis, contributing to the field of materials science and the design of advanced materials (Balagurusamy et al., 1997).

Safety and Hazards

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is considered hazardous. It has been assigned the GHS07 pictogram . The compound is harmful if swallowed (Hazard Statement: H302) and precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and get medical attention .

properties

IUPAC Name

methyl 3-cyano-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c1-16-9(15)7-2-6(5-14)3-8(4-7)17-10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIVNYYTGNAFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195870
Record name Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306763-54-1
Record name Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306763-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared from methyl 3-bromo-5-(trifluoromethoxy)benzoate according to the procedure for methyl 3-cyano-5-isopropoxybenzoate. LCMS-ESI (m/z) calculated for C10H6F3NO3: 245.2; no m/z observed, tR=4.43 min. 1H NMR (400 MHz, CDCl3) δ 8.27 (t, J=1.4 Hz, 1H), 8.16-8.07 (m, 1H), 7.73-7.65 (m, 1H), 3.99 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyano-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyano-5-(trifluoromethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-cyano-5-(trifluoromethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-cyano-5-(trifluoromethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-cyano-5-(trifluoromethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-cyano-5-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.